(±)5,6-DHET lactone

Analytical Chemistry Lipidomics Method Development

(±)5,6-DHET lactone (also known as (±)5,6-DiHETrE lactone or 5,6-δ-DHTL; CAS 213126-92-2) is a stable δ-lactone derivative of arachidonic acid metabolism. It is the lactonized form of both 5,6-epoxyeicosatrienoic acid (5,6-EET) and 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).

Molecular Formula C20H32O3
Molecular Weight 320.473
CAS No. 213126-92-2
Cat. No. B593983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)5,6-DHET lactone
CAS213126-92-2
Synonyms(±)5,6-DiHETrE lactone
Molecular FormulaC20H32O3
Molecular Weight320.473
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12-
InChIKeyFVXUUVSFGPLNBJ-QNEBEIHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)5,6-DHET Lactone (213126-92-2): A Stable Lactonized Eicosanoid Metabolite for Microvascular Research and Analytical Chemistry


(±)5,6-DHET lactone (also known as (±)5,6-DiHETrE lactone or 5,6-δ-DHTL; CAS 213126-92-2) is a stable δ-lactone derivative of arachidonic acid metabolism. It is the lactonized form of both 5,6-epoxyeicosatrienoic acid (5,6-EET) and 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) . In aqueous solution, the chemically labile 5,6-EET undergoes rapid spontaneous lactonization to form this compound, making it a more stable surrogate for detecting and quantifying the 5,6-regioisomer in biological samples [1].

1

Stable lactone surrogate for 5,6-EET/DHET pathway analysis

2

Resolved by GC-MS; enables regioisomer-specific quantification

3

Research tool for microvascular dilation and EDHF studies

(±)5,6-DHET Lactone vs. 5,6-EET and 5,6-DHET: Why Generic Substitution Fails in Analytical and Biological Assays


The 5,6-regioisomer of the epoxyeicosatrienoic acid (EET) family exhibits unique chemical behavior compared to its 8,9-, 11,12-, and 14,15- counterparts. 5,6-EET is inherently unstable in aqueous media, spontaneously degrading into a mixture of 5,6-DHET and its δ-lactone [1]. This instability precludes its direct, reliable quantification by standard methods like GC-MS [2]. Furthermore, while 5,6-DHET is a primary hydrolysis product, it is not a direct substitute due to distinct biological activities and the fact that the lactone itself can be a dominant species in solution [3]. The lactone exhibits a distinct metabolic fate, serving as a specific substrate for paraoxonase enzymes (PON1/3), a property not shared by the open-chain diol [4].

5,6-EET substitution

5,6-EET rapidly lactonizes in aqueous media; direct use may not support reliable quantification without prior conversion to the lactone.

5,6-DHET substitution

The open-chain diol lacks the lactone ring, altering PON enzyme substrate specificity and metabolic fate compared to the δ-lactone form.

Regioisomer mismatch

Other EET/DHET regioisomers do not share the same chromatographic behavior or tissue-selective vasoactivity profile; cross-regioisomer substitution may introduce analytical and biological variance.

Quantitative Evidence Guide: How (±)5,6-DHET Lactone Differentiates from 5,6-EET, 5,6-DHET, and Other Regioisomers


Superior Chemical Stability vs. 5,6-EET Enables Reliable Quantification

In aqueous solution, 5,6-EET is highly unstable and degrades rapidly into a mixture of 5,6-DHET and 5,6-δ-lactone, whereas the lactone form remains stable [1]. This spontaneous degradation precludes the direct and reliable quantification of 5,6-EET. In contrast, the 5,6-DHET lactone is a stable entity that can be purified and analyzed, enabling its use as a surrogate marker for the 5,6-regioisomer [2].

Chemical stability comparison
Head-to-head
Target (lactone): stable; 5,6-EET: unstable, spontaneously degrades to mixture of 5,6-DHET and δ-lactone
Supports quantitative assay reliability
Reported in aqueous buffer, physiological pH
Analytical Chemistry Lipidomics Method Development

Unique Enzymatic Hydrolysis Profile: Substrate for PON1 and PON3, Not for sEH

The 5,6-DHET lactone is a specific substrate for the paraoxonase (PON) family of enzymes, particularly PON1 and PON3, which hydrolyze the lactone ring [1]. PON3 efficiently hydrolyzes 5,6-DHTL, while PON1 does so with approximately 15-fold lower specific activity; PON2 shows minimal activity [1]. This enzymatic pathway is distinct from the metabolism of the open-chain 5,6-DHET, which is not a PON substrate, and from 5,6-EET, which is a substrate for soluble epoxide hydrolase (sEH) [2].

Enzymatic hydrolysis comparison
Head-to-head
Efficiently hydrolyzed by PON3; ~15-fold lower specific activity with PON1 vs PON3; not a substrate for sEH
Reported enzymatic hydrolysis context
Supports PON lactonase probe use; 5,6-DHET not a PON substrate
Enzymology Drug Metabolism Lipid Biochemistry

Ultrapotent Vasodilation in Coronary Microcirculation: Comparative EC50 Values vs. Other DHETs and Arachidonic Acid

In isolated canine coronary arterioles, the δ-lactone of 5,6-EET (i.e., 5,6-DHET lactone) produced extremely potent vasodilation with an EC50 in the range of -15.8 to -13.1 log [M] [1]. This potency is comparable to that of other DHET regioisomers (14,15-DHET, 11,12-DHET, 8,9-DHET) and is substantially higher (approximately 6-8 orders of magnitude) than that of the parent arachidonic acid (EC50 = -7.5 log [M]) [1]. In contrast, an earlier study in rat tail artery found the lactone to be inactive, highlighting a tissue- and species-specific vasoactivity [2].

Vasodilatory potency metric
Head-to-head
EC50 = -15.8 to -13.1 log [M] (canine coronary arterioles)
Reported coronary microvascular response context
Approximately 10⁶-fold lower than arachidonic acid; tissue-dependent activity
Cardiovascular Pharmacology Vascular Biology Lipid Signaling

Distinct Vascular Activity Profile: Inactive in Rat Tail Artery vs. Potent in Coronary Microvessels

A direct comparative study by Carroll et al. (1987) demonstrated that while 5,6-EET produced a dose-dependent reduction in vascular resistance in the isolated perfused rat tail artery (ED50 = 3.4 ± 0.5 µM), neither 5,6-DHET nor its δ-lactone showed any vasoactivity in this preparation [1]. This stands in stark contrast to the findings by Oltman et al. (1998), where the lactone was ultrapotent in canine coronary arterioles (EC50 ~10^-15 to 10^-13 M) [2]. The divergence underscores a pronounced species and vascular bed selectivity, distinguishing it from 5,6-EET which is active in both settings.

Vascular activity profile comparison
Head-to-head
Lactone: inactive in rat tail artery; 5,6-EET: ED50 = 3.4 ± 0.5 µM
Reported tissue-specific response
Activity present in coronary, absent in tail artery; model selection required
Vascular Pharmacology Species-Specific Responses Drug Discovery

Enables GC-MS Resolution of 5,6-Regioisomer Unachievable with 5,6-EET or 5,6-DHET Alone

The four EET regioisomers are not resolved by gas chromatography as methyl, trimethylsilyl, or pentafluorobenzyl esters [1]. While three of the four DHET regioisomers (8,9-, 11,12-, and 14,15-DHET) can be resolved after hydrolysis, the fourth (5,6-DHET) cannot be directly resolved due to its tendency to form a lactone [1]. Therefore, the analytical strategy for quantifying the 5,6-regioisomer relies on its deliberate conversion to the stable 5,6-DHET lactone, which provides a distinct chromatographic peak, enabling its resolution and quantification by GC-MS [1].

GC-MS resolution
Method context
Resolved as distinct lactone peak after deliberate lactonization; native 5,6-EET/DHET co-elute or are unresolved
Supports GC-MS analytical method
Enables regioisomer-specific quantification otherwise unachievable
Analytical Method Development GC-MS Lipidomics

(±)5,6-DHET Lactone: Key Application Scenarios in Analytical Chemistry and Cardiovascular Research


As a Chromatography Standard for Quantifying the 5,6-EET/DHET Metabolic Pathway

Due to the unique ability of 5,6-DHET lactone to be resolved by GC-MS, it serves as the definitive analytical standard for quantifying the 5,6-regioisomer of the EET/DHET pathway in biological samples [1]. Researchers can use this standard to create calibration curves for the lactone peak, thereby indirectly quantifying the labile 5,6-EET and 5,6-DHET in their experimental systems, a method validated in primary literature [1].

Investigating Microvascular Dilation and EDHF-Mediated Responses

Given its ultrapotent vasodilatory effects in the coronary microcirculation (EC50 in the low picomolar range) [1] and its capacity to induce dilation in isolated human microvessels [2], this compound is a critical tool for studying endothelium-dependent hyperpolarization and microvascular function. Its stable nature makes it more practical for in vitro and ex vivo pharmacological studies compared to its unstable precursor, 5,6-EET.

Probing Paraoxonase (PON) Enzyme Activity and Lipid Lactone Metabolism

This compound is a validated, high-efficiency substrate for PON1 and PON3, enzymes whose native physiological substrates have been elusive [1]. It can be used in kinetic assays to measure PON lactonase activity in tissue homogenates or with purified proteins, with PON3 activity being >80% responsible for its hydrolysis in mouse liver [1]. This provides a specific biochemical probe distinct from other eicosanoids.

Developing New Therapies for Microvascular Dysfunction

Patented research explicitly claims the use of 5,6-diHETE lactone (which encompasses 5,6-DHET lactone) for the treatment of microvascular dysfunction and related conditions [1]. Its stable nature and potent vasoactivity support its investigation as a lead compound or pharmacological tool in drug discovery programs targeting peripheral artery disease, coronary microvascular dysfunction, and other ischemic conditions.

Application
Selection Property
Validation Focus
5,6-EET/DHET pathway quantification
GC-MS resolvability as lactone standard
Calibration curve linearity and peak resolution
Coronary microvascular dilation studies
Stable lactone probe for EDHF research
Concentration-response in isolated microvessels
PON lactonase activity assays
Validated substrate for PON1/3
Kinetic parameters (Km, Vmax)
Microvascular dysfunction research models
Vasoactive lactone lead compound
In vivo microvascular function endpoints

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